Ethyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-deoxy-1-thio-a-d-mannopyranoside s-oxide
Description
Ethyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-deoxy-1-thio-a-d-mannopyranoside s-oxide is a complex organic compound primarily used in the synthesis of β-mannopyranosides . It is characterized by its molecular formula C29H32O6S and a molecular weight of 508.63 g/mol . This compound is notable for its application in carbohydrate chemistry, particularly in the synthesis of glycosides.
Properties
IUPAC Name |
(6R,7R,8S,8aR)-6-ethylsulfinyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O6S/c1-2-36(30)29-27(32-19-22-14-8-4-9-15-22)26(31-18-21-12-6-3-7-13-21)25-24(34-29)20-33-28(35-25)23-16-10-5-11-17-23/h3-17,24-29H,2,18-20H2,1H3/t24?,25-,26+,27-,28?,29-,36?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPJJYXGUGPOFD-BCELFKBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)C1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)[C@@H]1[C@@H]([C@H]([C@H]2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Competing Side Reactions
Scalability Considerations
Large-scale synthesis requires gradient-freeze techniques during oxidation to maintain low temperatures. Pilot studies indicate that replacing mCPBA with bis(trimethylsilyl)peroxide (BTSP) improves safety and yield (94%) at multi-gram scales.
Applications in Glycosylation Reactions
The compound serves as a glycosyl donor in β-mannosylation reactions. Activation with 1-benzenesulfinyl piperidine (BSP) and trifluoromethanesulfonic anhydride (Tf₂O) at −65°C in dichloromethane generates a reactive sulfonium ion intermediate, enabling stereoselective glycosidic bond formation. This method has been employed to synthesize complex oligosaccharides with β-manno linkages, critical for studying bacterial polysaccharides and glycosphingolipids .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-deoxy-1-thio-a-d-mannopyranoside s-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the S-oxide back to the thioether.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiolates can be employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, thioethers, and substituted mannopyranosides .
Scientific Research Applications
Glycosylation Reactions
1. Synthesis of β-Mannopyranosides
Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside S-oxide is particularly noted for its effectiveness as a glycosyl donor in the synthesis of β-mannopyranosides. It demonstrates high selectivity and efficiency in glycosylation reactions when activated with various reagents. This property makes it valuable for constructing complex oligosaccharides and glycoconjugates essential in biological systems .
2. Influence of Benzylidene Acetal
The presence of the benzylidene acetal group stabilizes the α-anomer of galactopyranose derivatives compared to monocyclic analogs. This stabilization is crucial in controlling the stereochemical outcomes during glycosylation processes . The torsional interactions facilitated by the fused ring system contribute to the observed reactivity patterns in these reactions .
Case Studies and Research Findings
Practical Applications
1. Medicinal Chemistry
The compound is utilized in the synthesis of biologically active glycosides that can serve as potential therapeutic agents. Its ability to selectively form β-anomers is particularly beneficial for developing drugs that mimic natural glycan structures.
2. Biochemical Research
In biochemical studies, this compound aids in the synthesis of glycoproteins and glycolipids which are critical for understanding cellular interactions and signaling pathways.
3. Synthetic Organic Chemistry
Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside S-oxide is employed as a key intermediate in various synthetic pathways aimed at producing complex carbohydrates and their derivatives.
Mechanism of Action
The mechanism of action of Ethyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-deoxy-1-thio-a-d-mannopyranoside s-oxide involves its role as a glycosyl donor. The compound facilitates the formation of glycosidic bonds through the activation of the anomeric carbon. This activation is typically achieved via the sulfoxide group, which enhances the electrophilicity of the anomeric carbon, making it more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside: Lacks the S-oxide group and is used in similar glycosylation reactions.
Ethyl 2-acetamido-4,6-di-O-benzyl-2,3-N,O-carbonyl-2-deoxy-1-thio-beta-D-glycopyranoside: Another glycosyl donor with applications in the synthesis of GlcNAc-containing oligosaccharides.
Uniqueness
Ethyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-deoxy-1-thio-a-d-mannopyranoside s-oxide is unique due to its S-oxide group, which provides distinct reactivity and stability compared to its non-oxidized counterparts . This makes it particularly useful in specific glycosylation reactions where enhanced electrophilicity is required.
Biological Activity
Ethyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside S-oxide (CAS No. 188357-34-8) is a complex carbohydrate derivative with significant potential in medicinal chemistry and biochemistry. This compound is characterized by its unique structural features, including multiple benzyl groups and a thioether moiety, which contribute to its biological activity.
Chemical Structure
The molecular formula of Ethyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside S-oxide is C29H30O6S, with a molecular weight of approximately 506.61 g/mol. The presence of sulfur in the thioether group and the benzylidene moieties enhances its reactivity and potential interactions with biological targets.
Antimicrobial Properties
Research has indicated that derivatives of thioglycosides exhibit notable antimicrobial activity. For instance, studies have shown that carbohydrate-based compounds can possess efficacy comparable to commercially available antimicrobials. Ethyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside S-oxide has been explored for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds .
Enzymatic Interactions
The compound's structure allows it to serve as a substrate or inhibitor for various glycosyltransferases and other enzymes involved in carbohydrate metabolism. The presence of the thioether group may enhance its binding affinity to enzyme active sites, thus influencing enzymatic pathways related to glycosylation processes .
Study on Glycosylation Reactions
In a study published in Chemical Communications, the compound was utilized as a glycosyl donor in reactions leading to the synthesis of β-mannopyranosides. The results demonstrated that the compound facilitated high yields in glycosylation reactions while maintaining stereochemical integrity .
Antimicrobial Efficacy Assessment
A comprehensive evaluation of various carbohydrate derivatives indicated that compounds similar to Ethyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside S-oxide exhibited significant antimicrobial properties against a range of bacterial strains. The study highlighted its potential application in developing new antimicrobial agents .
Table: Summary of Biological Activities
Q & A
Q. How is Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside S-oxide synthesized, and what are the critical reaction conditions?
The synthesis typically involves sequential protection/deprotection strategies. For example:
- Step 1 : Benzylidene protection at the 4,6-positions is achieved using benzaldehyde derivatives under acid catalysis (e.g., TsOH or TMSOTf) in anhydrous CH₂Cl₂ .
- Step 2 : Benzylation at 2,3-positions is performed using BnBr with Bu₂SnO or Bu₄NBr as a phase-transfer catalyst .
- Step 3 : Thio-glycoside formation employs ethyl thiolate nucleophiles under Mitsunobu conditions or via SN2 displacement of an anomeric leaving group (e.g., bromide) .
- Oxidation : The sulfur atom is oxidized to the S-oxide using mCPBA or dimethyldioxirane (DMDO) in cold CH₂Cl₂ . Key Data : Yields range from 40–76% depending on steric hindrance and protecting group compatibility .
Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?
- 1H/13C NMR : Diagnostic signals include:
- Benzylidene protons as a singlet at δ ~5.5 ppm.
- Anomeric proton (α-configuration) at δ ~5.8–6.2 ppm with J1,2 ≈ 1.5–2.0 Hz .
- S-oxide sulfinyl group causes deshielding of adjacent protons .
Advanced Research Questions
Q. How does the benzylidene group at the 4,6-positions influence stereoselectivity in glycosylation reactions?
The 4,6-O-benzylidene group locks the pyranose ring in a rigid ^1C4 conformation, directing glycosylation to the α-face via axial nucleophilic attack. This is critical for β-mannoside formation, which is notoriously challenging due to the anomeric effect favoring α-linkages. The steric bulk of the benzylidene group also shields the β-face, enhancing α-selectivity . Experimental Validation : X-ray structures show a flattened chair conformation in derivatives, facilitating axial nucleophile approach .
Q. What strategies enable regioselective functionalization of the 2,3-di-O-benzyl-4,6-O-benzylidene scaffold?
- Primary vs. Secondary OH Reactivity : Under acetylating conditions (e.g., Ac₂O/DMAP), the primary OH at C-6 (post-benzylidene cleavage) reacts preferentially (41–43% yield), while C-4 secondary OH shows lower reactivity .
- Temporary Protection : Use of labile groups (e.g., TBS at C-4) allows sequential deprotection and functionalization .
- Enzymatic Methods : Lipases selectively acylate primary OH groups in partially protected derivatives .
Q. How can the S-oxide moiety be leveraged for glycosylation activation?
The S-oxide acts as a leaving group, enabling activation with thiophilic reagents (e.g., PhSeCl or NIS/TfOH). This generates an oxocarbenium ion intermediate, which reacts with alcohols to form glycosidic bonds. The α-configuration is retained due to neighboring group participation from the 2-O-benzyl group . Key Data : β/α ratios of 3.5:1 are achieved in mannopyranosyl couplings using S-oxide donors .
Q. What are the conformational dynamics of this compound in solution, and how do they affect reactivity?
- NMR Analysis : NOESY correlations between H-1 and H-3/H-5 confirm a ^1C4 chair conformation in CDCl₃ .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the oxocarbenium ion, enhancing glycosylation rates .
- Isotope Labeling : Deuterium-labeled benzylidene acetals reveal secondary isotope effects during reduction, confirming transition-state geometry .
Methodological Challenges and Data Contradictions
Q. Why do reported yields for similar derivatives vary significantly (40–95%)?
Discrepancies arise from:
- Protecting Group Compatibility : Bulky groups (e.g., p-methoxybenzyl) reduce steric accessibility, lowering yields .
- Purification Difficulty : Benzylidene derivatives often require multiple column chromatographies (e.g., EtOAc/hexane gradients) .
- Oxidation Side Reactions : Over-oxidation to sulfones can occur if mCPBA is not carefully titrated .
Applications in Oligosaccharide Synthesis
Q. How is this compound used in the synthesis of complex glycans?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
